Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-acetylthieno[3,2-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-5(12)11-6-3-7(9(13)14-2)15-8(6)4-10-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELZGAJCZANUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)SC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Reduction of Methyl 3-Aminothiophene-2-carboxylate
Reagents : Lithium aluminum hydride (LAH), 1,4-dioxane
Conditions : Reflux at 100–110°C for 4–6 hours
Product : (2-Methyl-3-thienyl)amine (11)
Key Details :
Step 2: N-Acetylation of (2-Methyl-3-thienyl)amine
Reagents : Acetic anhydride, pyridine
Conditions : Room temperature, 12–16 hours
Product : N-Acetyl-2-methyl-3-thienylamine (12)
Key Details :
Step 3: Nitrosation and Cyclization
Reagents : Sodium nitrite, hydrochloric acid, acetic acid
Conditions : 0–5°C for nitrosation, followed by warming to 25°C for cyclization
Intermediate : Diazonium salt (13)
Product : 1-Acetylthieno[3,2-c]pyrazole-5-carboxylate (16)
Key Details :
Step 4: Isolation and Purification
Workup :
-
Neutralization with aqueous sodium bicarbonate.
-
Extraction with ethyl acetate.
-
Column chromatography (silica gel, ethyl acetate/hexane).
Yield : 25–30% over four steps.
Reaction Optimization and Challenges
Critical Parameters
-
Temperature Control : Rapid heating during LAH reduction causes decomposition, while controlled reflux improves amine 11 yield.
-
Solvent Selection : 1,4-Dioxane minimizes side reactions compared to tetrahydrofuran.
-
Cyclization Efficiency : Excess acetic acid accelerates diazonium salt cyclization but risks ester hydrolysis.
Byproduct Formation
-
Dimerization : Traces of dimeric species (e.g., 19 ) may form during LAH reduction, necessitating careful chromatography.
-
Ester Hydrolysis : Prolonged exposure to acidic conditions converts the methyl ester to a carboxylic acid, requiring pH monitoring.
Spectroscopic Characterization
Data from synthetic batches of this compound align with literature reports:
Alternative Synthetic Routes
While the Jacobson reaction remains the primary method, hypothetical alternatives include:
Palladium-Catalyzed Cyclization
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrazole derivatives.
Scientific Research Applications
Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes structural differences and properties of closely related compounds:
Impact of Substituents on Properties
- This group also enhances lipophilicity, improving solubility in organic solvents .
- Phenyl vs. Acetyl: Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate exhibits higher molecular weight (355.41 g/mol) and steric bulk, likely reducing reactivity in nucleophilic substitutions compared to the acetylated target compound.
- Ester Group Variations : Ethyl esters (e.g., in ) offer slower hydrolysis rates than methyl esters, impacting metabolic stability in bioactive compounds .
Biological Activity
Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a fused ring system consisting of a thiophene and a pyrazole ring, which contributes to its biological activity. The unique structure allows it to interact with various biomolecules, influencing cellular processes and signaling pathways .
The specific biochemical pathways affected by this compound are not fully elucidated. However, it is known to interact with enzymes and proteins, potentially affecting their activity and stability. This compound may modulate cellular functions by altering gene expression and metabolic pathways .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further exploration in infectious disease treatment .
Anti-inflammatory and Anticancer Effects
The compound has also been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. For instance, derivatives of thienopyrazoles have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 3.79 | Cytotoxic |
| A549 | 26 | Growth Inhibition |
| Hep-2 | 3.25 | Cytotoxic |
| P815 | 17.82 | Cytotoxic |
Study 1: Anticancer Activity
In a study conducted by Bouabdallah et al., various thienopyrazole derivatives were screened for their anticancer activity. The results indicated that this compound derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cell lines, with IC50 values indicating effective inhibition of cell growth .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory properties of thienopyrazoles. The compound was evaluated for its ability to inhibit kinases involved in cancer progression. Preliminary findings suggest that it may serve as a lead compound for developing kinase inhibitors .
Q & A
Q. What are the established synthetic methodologies for Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate?
The compound can be synthesized via cyclocondensation reactions using pyrazole carbaldehydes and methyl thioglycolate under basic conditions (e.g., anhydrous sodium carbonate in ethanol). This approach is analogous to the synthesis of structurally related thieno[2,3-c]pyrazole derivatives, where regioselective fusion of the thiophene and pyrazole rings is achieved . Modifications to the acetyl or ester groups may involve alkylation or hydrolysis steps, as seen in pyrazole-4-carboxylate derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR and IR spectroscopy : For confirming functional groups (e.g., acetyl C=O stretching at ~1700 cm⁻¹) and regiochemistry of the fused heterocycle .
- Single-crystal X-ray diffraction : Employ programs like SHELXL for refinement to resolve bond lengths, angles, and intermolecular interactions. The use of Mercury software (version 2.0+) aids in visualizing packing patterns and void analysis .
Q. How can researchers ensure purity during synthesis?
Chromatographic purification (e.g., Sephadex LH-20) and recrystallization from polar aprotic solvents are recommended. Monitor reaction progress via TLC or HPLC, referencing protocols for analogous pyrazole carboxylates .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. For example, the acetyl group may undergo hydrolysis under acidic conditions, while the ester moiety is susceptible to nucleophilic attack . Comparative studies with thieno[2,3-c]pyrazoles suggest steric hindrance at the 5-carboxylate position influences reaction kinetics .
Q. How can structural contradictions in crystallographic data be resolved?
Use Mercury’s Materials Module to compare packing motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) with related structures. Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion, necessitating temperature-dependent crystallography .
Q. What are the strategies for functionalizing the thieno-pyrazole core?
- Acetyl group modification : React with hydrazines to form hydrazones or undergo reduction to ethanol derivatives.
- Ester hydrolysis : Convert to carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling amide coupling or metal coordination .
- Heterocyclic fusion : Explore Pd-catalyzed cross-coupling to append aryl/heteroaryl groups at the 3-position, as demonstrated in pyrazolo[1,5-a]pyrazine syntheses .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Decomposition occurs above 100°C, releasing CO, NOₓ, and HCl. Store at ≤20°C in inert atmospheres (argon) to prevent oxidation. Monitor for ester hydrolysis via periodic NMR analysis, especially in hygroscopic solvents .
Methodological Considerations
Q. What analytical workflows address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Q. How can researchers leverage high-throughput crystallography for derivative screening?
Implement SHELXC/D/E pipelines for rapid phase determination of novel derivatives. Automated data collection (e.g., Bruker D8 Venture) paired with SHELXTL software enables efficient refinement of large datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
